

A Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Anhydrous

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Compound of Interest		
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Introduction: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is achieved by reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[3][4] While the active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate, a 1:1:1 solvate of dapagliflozin, (S)-propylene glycol, and water, this form exhibits solid-state instability at elevated temperatures.[2][5][6] This sensitivity necessitates strict temperature and humidity control during manufacturing and storage.[5][7] Consequently, the anhydrous form of dapagliflozin propanediol is of significant interest to researchers and drug development professionals for its potential to offer improved stability and handling characteristics. This guide provides a comprehensive overview of the core physicochemical properties of dapagliflozin propanediol, with a focus on the anhydrous state, supported by experimental methodologies and relevant data.

Section 1: Chemical and Physical Properties

Dapagliflozin propanediol anhydrous is the non-hydrated form of the complex containing dapagliflozin and (S)-propanediol. While much of the published data pertains to the monohydrate form, these properties provide a crucial baseline for understanding the anhydrous variant.



Property	Dapagliflozin Propanediol Anhydrous	Dapagliflozin Propanediol Monohydrate
CAS Number	1971128-01-4[8][9]	960404-48-2[10]
Molecular Formula	C24H33ClO8[9]	C24H35ClO9
Molecular Weight	485.0 g/mol [9]	502.98 g/mol [10]
Appearance	White to Off-White Solid	White to Off-White Solid[8]
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol[9]	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate[8]

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The data below is primarily for the monohydrate form, which is used to enhance the stability and solubility characteristics of the drug.[8]

Solvent	Solubility (at 25°C)
Water	Insoluble[10]
DMSO	100 mg/mL (198.81 mM)[10]
Ethanol	100 mg/mL (198.81 mM)[10]
Methanol	Slightly Soluble[8]
Chloroform	Slightly Soluble[8]

Section 3: Solid-State Characterization

The solid-state properties, including thermal behavior and crystallinity, are fundamental to the stability, processing, and performance of the drug substance.



Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability and phase transitions. For dapagliflozin propanediol monohydrate, DSC shows a distinct endothermic peak corresponding to its melting point.[11] TGA reveals weight loss associated with the removal of water and propanediol, a process that begins at moderately elevated temperatures.[11] The anhydrous form would not exhibit the thermal events related to water loss.

Analysis	Observation for Dapagliflozin Propanediol Monohydrate
Melting Point (DSC)	~70°C - 80.6°C[11][12]
Decomposition (TGA)	Weight loss begins at approximately 58.7°C.

- Differential Scanning Calorimetry (DSC): Approximately 3 mg of the sample is weighed into a standard aluminum DSC pan. The sample is heated from 30°C to 200°C at a constant rate of 10°C per minute under a nitrogen purge.[8] An empty pan is used as a reference.
- Thermogravimetric Analysis (TGA): Approximately 10 mg of the sample is weighed into an aluminum pan. The sample is heated to 200°C at a rate of 10°C per minute under a nitrogen purge to measure mass changes as a function of temperature.[8]

Crystallinity and Polymorphism (XRPD)

Powder X-ray Diffraction (XRPD) is the definitive technique for identifying crystalline phases. Each polymorphic form has a unique diffraction pattern. While the monohydrate form is known to be crystalline, patents have described an anhydrous crystal form, designated as Form B.[11] The transition from the monohydrate to the anhydrous and subsequently to an amorphous state can be monitored by XRPD.



Form	Key XRPD Characteristics
Dapagliflozin Propanediol Monohydrate	Exhibits a characteristic crystalline pattern with distinct peaks. One study reported peaks at 20 angles of 8.05°, 15.14°, 17.06°, 18.95°, and 23.94°.[11]
Amorphous Dapagliflozin Propanediol	Lacks sharp peaks, showing a "halo" pattern characteristic of non-crystalline materials.[13]

The crystallinity of the sample is determined using an X-ray diffractometer. The analysis is performed with a general area detector, and 2θ scans are conducted over a range of 5° to 60° with a scanning interval of 0.1° .[8]

Section 4: Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Dapagliflozin has shown susceptibility to degradation under specific stress conditions.

Condition	Stability Outcome
Acid Hydrolysis (e.g., 1 N HCl)	Degradation observed.[8][11]
Alkaline Hydrolysis (e.g., 0.1 N or 2 N NaOH)	Decomposition occurs.[8][11]
Oxidative Stress (e.g., 3% H ₂ O ₂)	Degradation observed.[8][11]
Thermal Stress	Relatively stable.[11]
Photolytic Stress	Relatively stable.[11]

- Acid/Base Hydrolysis: The drug substance is exposed to 1 N HCl and 1 N NaOH for specified durations (e.g., 6 hours for base, 48 hours for acid).[8]
- Oxidative Degradation: The sample is treated with 3% hydrogen peroxide for a period such as 30 minutes.[8]

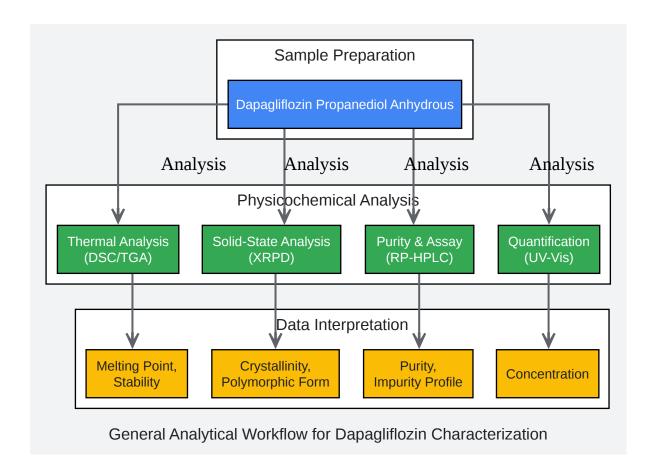


- Thermal Degradation: The solid sample is placed in a hot air oven at a set temperature (e.g., 70°C) for an extended period (e.g., 60 hours).[8]
- Photodegradation: The sample is exposed to UV light in a UV chamber for an extended period (e.g., 60 hours).[8] Samples are subsequently analyzed by a stability-indicating method like RP-HPLC to quantify degradation.

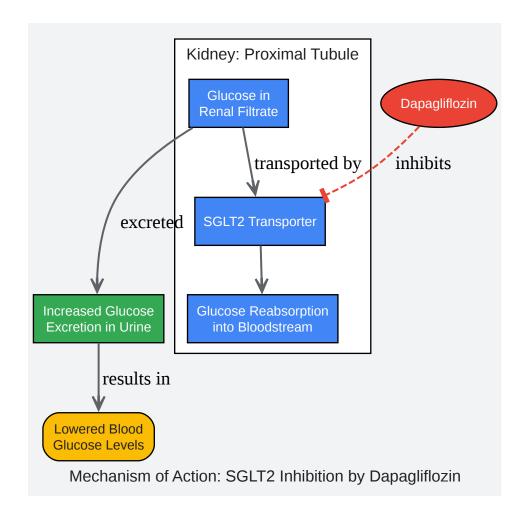
Section 5: Analytical Methodologies

A variety of analytical techniques are employed to characterize **dapagliflozin propanediol anhydrous**, ensuring its identity, purity, and quality. The workflow typically involves sample preparation followed by analysis using multiple instrumental methods to assess different physicochemical properties.









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